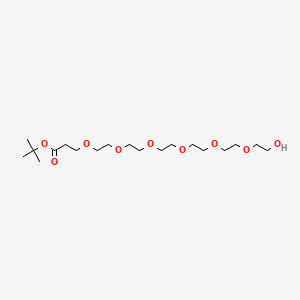

Hydroxy-PEG6-Boc

Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Derivatives in Advanced Materials and Biotechnology

Polyethylene Glycol (PEG) and its derivatives are a versatile class of hydrophilic polymers that have become indispensable in advanced materials and biotechnology. sinopeg.comjenkemusa.com Composed of repeating ethylene (B1197577) oxide units, PEGs are characterized by their high water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.com While polyethylene glycol itself possesses these excellent qualities, chemical modification to create PEG derivatives further expands and enhances its properties, opening up a wide range of applications. sinopeg.com

In materials science and chemical engineering, PEG derivatives serve as lubricants, surfactants, and polymer additives. sinopeg.com They are also crucial in the development of hydrogels for wound healing, tissue regeneration, and as matrices for the controlled release of therapeutics. jenkemusa.com The ability to tune the properties of PEG derivatives by controlling their molecular size and modification methods makes them valuable in nanotechnology and the creation of smart materials. sinopeg.com In biotechnology and bioengineering, these compounds are used in cell culture, tissue engineering, and for creating biosensors. sinopeg.com

The process of covalently attaching PEG chains to molecules—a strategy known as PEGylation—is a highly effective method for tailoring the properties of compounds for specific research and therapeutic applications. wikipedia.org PEGylation can induce significant changes in the physicochemical characteristics of molecules, including their conformation, hydrophobicity, and electrostatic binding. wikipedia.orgnih.gov

One of the most significant benefits of PEGylation is the enhancement of a molecule's pharmacokinetic profile. nih.gov By increasing the hydrodynamic size of a protein, peptide, or small molecule, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. wikipedia.org This "stealth" effect, created by the hydration shell around the PEG chain, also masks the modified molecule from the host's immune system, thereby reducing its immunogenicity and antigenicity. wikipedia.org Furthermore, PEGylation is widely used to improve the solubility and stability of hydrophobic drugs and to protect therapeutic proteins from proteolytic degradation. wikipedia.orgnih.govbiochempeg.com These combined advantages allow for reduced dosing frequency and potentially lower toxicity. biochempeg.com

Within the broad class of PEG derivatives, heterobifunctional PEG linkers are of particular importance in chemical biology and medicinal chemistry. These linkers possess two different reactive functional groups at either end of the PEG chain. This dual-functionality allows for the specific and controlled conjugation of two different molecules, such as a therapeutic agent and a targeting moiety (e.g., an antibody or peptide).

Significance of PEGylation in Enhancing Molecular Properties for Research Applications

Hydroxy-PEG6-t-butyl ester as a Key Heterobifunctional Building Block

Hydroxy-PEG6-t-butyl ester is a well-defined, monodisperse heterobifunctional PEG linker that serves as a key building block in chemical and biomedical research. sigmaaldrich.com It features a six-unit polyethylene glycol chain, which provides a hydrophilic and flexible spacer that enhances solubility in aqueous media for biological applications. broadpharm.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 361189-64-2 | medkoo.comsynhet.com |

| Molecular Formula | C₁₉H₃₈O₉ | chemicalbook.com |

| Molecular Weight | 410.50 g/mol | medkoo.com |

| Appearance | Pale Yellow or Colorless Oily Liquid | |

| Purity | ≥95% | |

| Density | ~1.07 g/cm³ |

The utility of Hydroxy-PEG6-t-butyl ester stems from its distinct terminal functional groups. sigmaaldrich.com At one end, it possesses a primary hydroxyl (-OH) group. This group is a versatile reactive handle that can be used for further derivatization or can be replaced with other functional groups through various chemical reactions. broadpharm.com At the other end of the PEG chain is a carboxylic acid that is protected as a t-butyl ester. sigmaaldrich.com The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis that is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal the free carboxylic acid. chemicalbook.combroadpharm.com This orthogonal reactivity allows for sequential chemical modifications at either end of the molecule.

The heterobifunctional nature of Hydroxy-PEG6-t-butyl ester makes it an invaluable tool for the synthesis of complex molecular architectures used in chemical biology and medicinal chemistry. chemicalbook.com It is frequently employed for bioconjugation, where it can link small molecules to biomolecules such as peptides or proteins. A primary application is its incorporation into advanced drug delivery systems. For instance, it serves as a linker in the construction of antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation. chemicalbook.comsigmaaldrich.com The defined length of the PEG-6 spacer allows for precise control over the distance between the conjugated moieties, which can be critical for the biological activity of the final construct.

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O9/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h20H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGDPFAYSOSIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361189-64-2 | |

| Record name | Hydroxy-PEG6-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of Hydroxy Peg6 T Butyl Ester

Strategies for the Synthesis of Hydroxy-PEG6-t-butyl ester and Related PEG-t-butyl esters

The synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives, such as Hydroxy-PEG6-t-butyl ester, requires precise control over the polymer chain length and the selective introduction of different functional groups at each terminus. google.commdpi.com These molecules are valuable as crosslinkers and building blocks in bioconjugation and medicinal chemistry. sigmaaldrich.com

Achieving a defined chain length, or a monodisperse PEG, is crucial for the consistency and characterization of the final product, as polydispersity can complicate pharmaceutical applications. nih.govacs.org Traditional ring-opening polymerization of ethylene (B1197577) oxide often results in a mixture of polymers with varying molecular weights. nih.gov To overcome this, several strategies for a more controlled, stepwise synthesis have been developed.

These methods often involve the iterative application of protecting groups to manage the chain extension reaction. nih.gov Key strategies include:

Unidirectional Iterative Coupling: Building the PEG chain one monomer unit at a time in a specific direction. nih.gov

Bidirectional Iterative Coupling: Extending the chain from both ends of a central core. nih.gov

Chain Doubling and Tripling: Synthesizing longer chains by coupling shorter, pre-made PEG fragments. nih.gov

Solid-Phase Synthesis: Growing the PEG chain on a solid support, which can simplify purification by allowing for the easy removal of excess reagents and by-products. nih.gov

An example of a controlled elongation approach involves using specific PEG building blocks, such as PEG4, and iteratively repeating reaction steps to achieve longer, well-defined oligomers like PEG8, PEG12, and PEG16. rsc.org This precise control allows for the synthesis of PEGs with a specific number of ethylene glycol units, such as the hexa (six) units in Hydroxy-PEG6-t-butyl ester.

The creation of heterobifunctional PEGs, which have different functional groups at each end, is a key aspect of their versatility. acs.orgmdpi.com A common strategy begins with a symmetric PEG diol (HO-PEG-OH). One hydroxyl group is selectively activated or protected, allowing the other to be modified independently. mdpi.com

A versatile and widely used method involves the monotosylation of the PEG diol. The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution to introduce a desired functionality. mdpi.com The remaining terminal hydroxyl group can then be derivatized separately. mdpi.com

For the synthesis of a Hydroxy-PEG-t-butyl ester, one specific method involves the oxo-Michael addition of a hydroxyl-terminated PEG to t-butyl acrylate (B77674). rsc.org This reaction directly introduces the t-butyl protected carboxyl group at one end, while leaving the hydroxyl group at the other end intact. rsc.org Another reported synthesis involves the reaction of pentaethylene glycol with tert-butyl acrylate in the presence of sodium in tetrahydrofuran (B95107) to produce tert-butyl 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oate. lookchem.com These methods provide a direct route to heterobifunctional linkers like Hydroxy-PEG6-t-butyl ester. rsc.orglookchem.com

| Starting Material | Reagent(s) | Resulting Functionality | Reference |

| HO-PEG-OH | p-Toluenesulfonyl chloride (TsCl) | HO-PEG-OTs | mdpi.com |

| HO-PEG-OTs | Sodium azide (B81097) (NaN₃) | HO-PEG-N₃ | mdpi.com |

| HO-PEG-OTs | Sodium hydrosulfide (B80085) (NaSH) | HO-PEG-SH | mdpi.com |

| HO-PEG-OH | t-Butyl acrylate | HO-PEG-CH₂CH₂COOtBu | rsc.org |

| Pentaethylene glycol | Sodium, tert-Butyl acrylate | HO-PEG6-CH₂CH₂COOtBu | lookchem.com |

Controlled Poly(ethylene glycol) Chain Elongation

Deprotection Chemistry of the t-butyl Ester Moiety

The tert-butyl (t-butyl) ester serves as a protecting group for the carboxylic acid functionality. cd-bioparticles.netmedkoo.com A key feature of this protecting group is its stability under neutral and basic conditions, while being readily removable under acidic conditions to liberate the free carboxylic acid. acsgcipr.orgmedkoo.comtargetmol.com This differential reactivity is essential for sequential chemical modifications in multi-step syntheses. epo.org

The deprotection of a t-butyl ester proceeds via an acid-catalyzed mechanism. acsgcipr.orgresearchgate.net The generally accepted pathway is the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. oup.com

The steps are as follows:

Protonation: A strong acid protonates the carbonyl oxygen of the ester group. This increases the electrophilicity of the carbonyl carbon, but more importantly, it makes the ether oxygen a better leaving group. acsgcipr.orgoup.com

Carbocation Formation: The C-O bond between the oxygen and the tertiary butyl group cleaves, forming a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid. acsgcipr.orgoup.comvaia.com This step is typically the rate-limiting step of the reaction. oup.com

Deprotonation of Carbocation: The highly reactive t-butyl carbocation quickly loses a proton from one of its methyl groups. stackexchange.com

Formation of Isobutylene (B52900): This elimination reaction results in the formation of isobutylene gas, a stable alkene. The proton is regenerated, confirming the catalytic nature of the acid. vaia.comstackexchange.com

This mechanism is shared with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group, which also yields a t-butyl cation intermediate. researchgate.net

A variety of acidic reagents can be employed to cleave the t-butyl ester and yield the free carboxylic acid. The choice of reagent often depends on the sensitivity of other functional groups present in the molecule. acs.org

Commonly used reagents include:

Trifluoroacetic acid (TFA): Often used in excess or as a solvent, TFA is a very effective reagent for t-butyl ester deprotection. acsgcipr.orgepo.orgstackexchange.com Reactions are often performed in a solvent like dichloromethane (B109758). lookchem.com

Mineral Acids: Strong inorganic acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are also effective. acsgcipr.org

Aqueous Phosphoric Acid (H₃PO₄): This is presented as a mild, selective, and environmentally benign reagent. acs.orgorganic-chemistry.orgacs.org It can remove t-butyl esters in the presence of other acid-sensitive groups like benzyl (B1604629) esters, TBDMS ethers, and CBZ carbamates. acs.orgacs.org

Formic Acid: Can be used for deprotection, particularly with sensitive substrates like β-lactams, though it may be slower than other strong acids. acsgcipr.orgacs.org

Lewis Acids: In some contexts, Lewis acids such as ferric chloride (FeCl₃) have been used to cleave t-butyl esters on solid supports. nih.gov

| Reagent | Conditions | Selectivity/Notes | Reference(s) |

| Trifluoroacetic acid (TFA) | Typically in dichloromethane (DCM) | Highly effective, common in peptide synthesis. | lookchem.comacsgcipr.orgepo.org |

| Aqueous Phosphoric Acid (85%) | Room temperature | Mild and selective; tolerates many other protecting groups. | acs.orgorganic-chemistry.orgacs.org |

| Hydrochloric Acid (HCl) | Aqueous or in solvent | Strong acid, effective but less selective. | acsgcipr.org |

| Formic Acid | Slower than other strong acids | Suitable for sensitive substrates. | acsgcipr.orgacs.org |

| p-Toluenesulfonic acid (p-TsOH) | Varies | Selectively removes t-butyl esters in the presence of certain other groups. | acsgcipr.org |

| Ferric Chloride (FeCl₃) | In DCM, on solid phase | Lewis acid catalyst for cleavage. | nih.gov |

Acid-catalyzed Cleavage Mechanisms

Derivatization of the Hydroxyl Group

The terminal hydroxyl (-OH) group of Hydroxy-PEG6-t-butyl ester is a key functional handle that allows for a wide range of subsequent chemical modifications. lookchem.comcd-bioparticles.netmedkoo.com This enables the attachment of the PEG linker to various molecules or surfaces.

Common derivatization strategies include:

Activation for Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group. It can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. The resulting sulfonate ester is readily displaced by nucleophiles. mdpi.com

Ester or Carbamate (B1207046) Formation: The hydroxyl group can be activated, for example with 4-nitrophenyl chloroformate (p-NPC), to form a reactive carbonate. mdpi.comnih.gov This activated PEG can then react with amines on biomolecules to form stable carbamate linkages. nih.gov

Oxidation to an Aldehyde: The primary alcohol can be oxidized to an aldehyde group. Aldehydes are useful functional groups for bioconjugation as they can react with primary amines (e.g., on proteins) to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. acs.org

Attachment to Surfaces: The hydroxyl group can be used to graft the PEG chain onto surfaces, for example, to create coatings that resist protein adsorption and improve biocompatibility.

These derivatization reactions underscore the utility of Hydroxy-PEG6-t-butyl ester as a versatile heterobifunctional building block, enabling the construction of more complex molecular architectures for targeted applications in drug delivery, diagnostics, and material science. sigmaaldrich.com

Strategies for Introducing Diverse Functional Groups

The terminal hydroxyl group of Hydroxy-PEG6-t-butyl ester is a key site for chemical modification, enabling its conversion into a variety of other functional groups. This derivatization is crucial for tailoring the linker's reactivity for specific applications, such as in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). scientificlabs.co.ukchemicalbook.com

A primary strategy involves converting the hydroxyl group into a better leaving group, which facilitates subsequent nucleophilic substitution reactions. For instance, the hydroxyl group can be reacted with p-toluenesulfonyl chloride (TsCl) to form Tos-PEG6-t-butyl ester . lookchem.com The resulting tosylate is an excellent leaving group, making the molecule susceptible to reaction with various nucleophiles (e.g., azides, thiols, amines) to introduce new functionalities. lookchem.com

Another strategy is the direct conversion of the hydroxyl group into a reactive moiety for specific ligation chemistry. For example, it can be modified to incorporate a bicyclononyne (BCN) group, yielding endo-BCN-PEG6-t-butyl ester . broadpharm.com The BCN group is highly reactive towards azides in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction that is highly efficient and orthogonal to most biological functional groups. broadpharm.com This allows for the specific and stable conjugation of the PEG linker to azide-tagged biomolecules. broadpharm.com

| Starting Material | Reagent/Condition | Product | Purpose of Functionalization |

| Hydroxy-PEG6-t-butyl ester | p-Toluenesulfonyl chloride (TsCl), Base | Tos-PEG6-t-butyl ester | Creates an excellent leaving group (tosylate) for subsequent nucleophilic substitution reactions. lookchem.com |

| Hydroxy-PEG6-t-butyl ester | Bicyclononyne (BCN) precursor | endo-BCN-PEG6-t-butyl ester | Introduces a BCN group for highly specific and efficient "click chemistry" conjugation with azide-containing molecules. broadpharm.com |

Coupling Reactions Utilizing the Hydroxyl Functionality

The hydroxyl group of Hydroxy-PEG6-t-butyl ester can be directly used in various coupling reactions to attach it to other molecules, forming stable ether or ester linkages. This is a fundamental application in its role as a linker for bioconjugation and the synthesis of complex molecules. sigmaaldrich.com

For instance, the hydroxyl group can undergo etherification reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile to attack an electrophilic carbon, such as an alkyl halide, to form an ether bond. This is a common method for attaching the PEG linker to a molecule of interest.

Esterification is another key coupling reaction. The hydroxyl group can react with a carboxylic acid, or a more activated acyl derivative (like an acyl chloride or anhydride), to form an ester bond. This reaction is often facilitated by coupling agents. While the molecule itself contains a protected carboxylic acid, its hydroxyl end can be coupled to a separate carboxyl-containing molecule. This type of reaction is central to the synthesis of many prodrugs and bioconjugates. rsc.org The resulting ester linkage can, in some cases, be designed to be cleavable by endogenous enzymes, allowing for the controlled release of a conjugated molecule.

These direct coupling strategies are integral to using Hydroxy-PEG6-t-butyl ester as a bridge in larger molecular constructs, leveraging its hydroxyl reactivity to connect different molecular components. scientificlabs.co.uk

| Reaction Type | Reactant for -OH group | Bond Formed | Significance |

| Etherification | Alkyl Halide / Sulfonate | Ether (-O-) | Forms a stable, non-cleavable linkage, suitable for permanently attaching the PEG spacer. |

| Esterification | Carboxylic Acid / Acyl Halide | Ester (-O-C=O) | Forms a potentially cleavable linkage used in prodrugs and for attaching molecules where controlled release is desired. rsc.org |

Iii. Applications of Hydroxy Peg6 T Butyl Ester in Advanced Chemical Systems

Bioconjugation Strategies Employing Hydroxy-PEG6-t-butyl ester

Bioconjugation, the process of linking two molecules, at least one of which is a biomolecule, is a cornerstone of modern chemical biology and pharmaceutical sciences. Hydroxy-PEG6-t-butyl ester is frequently utilized in these strategies due to its dual functionality and the advantageous properties conferred by the PEG linker. scientificlabs.co.uksigmaaldrich.com

Ligation of Small Molecules and Biomolecules

The primary application of Hydroxy-PEG6-t-butyl ester in bioconjugation is to act as a flexible and hydrophilic bridge between small molecules and larger biomolecules, such as proteins or peptides. scientificlabs.co.uklookchem.com The hydroxyl group can be activated or modified to react with various functional groups on a target molecule. medkoo.combroadpharm.com For instance, it can be converted to a more reactive species to couple with amines, thiols, or other nucleophiles present on biomolecules. nih.gov

Following the initial conjugation, the t-butyl ester protecting group on the other end of the PEG chain can be removed using acidic conditions to expose the carboxylic acid. medkoo.comchemicalbook.com This newly deprotected carboxyl group can then be activated to form a stable amide bond with an amine-containing small molecule or another biomolecule. This sequential approach allows for the controlled and stepwise assembly of complex bioconjugates. The incorporation of the PEG6 spacer enhances the water solubility of the final conjugate, which is often a significant challenge when dealing with hydrophobic small molecules. medkoo.combroadpharm.comprecisepeg.com

| Feature | Description | Reference |

| Functionality | Heterobifunctional with a hydroxyl group and a protected carboxylic acid. | scientificlabs.co.uk |

| Solubility | The PEG spacer increases the aqueous solubility of conjugates. | medkoo.combroadpharm.com |

| Deprotection | The t-butyl ester is removable under acidic conditions. | medkoo.comchemicalbook.com |

Site-Specific Conjugation Approaches

Achieving site-specific modification of biomolecules is crucial for maintaining their biological activity and ensuring the homogeneity of the final product. While general ligation strategies are useful, more advanced techniques aim for precise control over the point of attachment. The hydroxyl group of Hydroxy-PEG6-t-butyl ester can be functionalized to participate in such site-specific reactions.

For example, the hydroxyl group can be converted into a functional group that targets a specific amino acid residue on a protein. Thiol-selective chemistries targeting cysteine residues are particularly common due to the unique reactivity of the thiol group. researchgate.net By engineering a cysteine at a specific location on a protein, the modified Hydroxy-PEG6-t-butyl ester can be directed to that site, leading to a well-defined conjugate. This level of control is critical for applications like antibody-drug conjugates, where the position of the drug payload can significantly impact efficacy and safety. sigmaaldrich.comnih.gov

Integration into Targeted Degradation Systems (e.g., PROTAC Molecules)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. precisepeg.comjenkemusa.com These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Hydroxy-PEG6-t-butyl ester is a valuable component in the synthesis of the linker portion of PROTACs. scientificlabs.co.uksigmaaldrich.com

Design Principles of PROTAC Linkers

The linker in a PROTAC molecule is not merely a passive spacer; it plays a critical role in the efficacy of the degrader. precisepeg.combroadpharm.com Its length, composition, and flexibility influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com PEG-based linkers, such as those derived from Hydroxy-PEG6-t-butyl ester, are frequently employed in PROTAC design. jenkemusa.combroadpharm.com

| Linker Property | Influence on PROTAC | Reference |

| Length | Affects ternary complex formation and degradation efficiency. | jenkemusa.comnih.gov |

| Composition | Impacts solubility, cell permeability, and pharmacokinetic properties. | precisepeg.comnih.gov |

| Flexibility | Allows for optimal orientation of the target protein and E3 ligase. | precisepeg.com |

Impact of PEG Spacer Length on PROTAC Efficacy and Cellular Uptake

The length of the PEG spacer in a PROTAC linker is a critical parameter that must be optimized for each specific target and E3 ligase combination. nih.gov An optimal linker length facilitates the necessary interactions between the two proteins, leading to efficient ubiquitination and subsequent degradation of the target. nih.gov

Studies have shown that there is often an optimal linker length for maximal degradation efficacy. nih.govsigmaaldrich.com For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a linker with a 16-atom chain length was found to be optimal. nih.govsigmaaldrich.com Linkers that are too short may not allow for the proper formation of the ternary complex, while excessively long linkers might lead to unproductive binding modes. The PEG chain's hydrophilicity also contributes to improved cellular uptake, a key factor for the biological activity of PROTACs.

Role in Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. biochempeg.com The linker that connects the antibody to the payload is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile. adcreview.com Hydroxy-PEG6-t-butyl ester and similar PEG-containing molecules are instrumental in the design and synthesis of these linkers. scientificlabs.co.uksigmaaldrich.com

The incorporation of a PEG spacer, such as the hexaethylene glycol unit in Hydroxy-PEG6-t-butyl ester, into an ADC linker offers several advantages. biochempeg.com The hydrophilic nature of PEG can help to mitigate the hydrophobicity of the cytotoxic payload, reducing the tendency of the ADC to aggregate. biochempeg.comadcreview.com This improved solubility and stability can lead to better manufacturing processes and a more favorable pharmacokinetic profile. creative-biolabs.com Furthermore, the PEG chain can create a protective shield around the payload, potentially reducing off-target toxicity and immunogenicity. sigmaaldrich.combiochempeg.com

The heterobifunctional nature of Hydroxy-PEG6-t-butyl ester allows for the sequential attachment of the antibody and the cytotoxic drug. scientificlabs.co.uk The hydroxyl group can be functionalized to react with the antibody, often through site-specific conjugation to engineered cysteine or other residues, while the deprotected carboxylic acid can be coupled to the drug molecule. sigmaaldrich.com This controlled synthesis ensures a well-defined drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs. adcreview.com

| ADC Linker Component | Function | Reference |

| PEG Spacer | Improves solubility, reduces aggregation, enhances stability. | biochempeg.comadcreview.com |

| Reactive Groups | Allow for controlled, sequential conjugation of antibody and drug. | scientificlabs.co.uk |

| Overall Linker | Influences stability, pharmacokinetics, and efficacy of the ADC. | biochempeg.comadcreview.com |

Linker Design for Stable and Cleavable ADCs

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker that connects these two components is critical to the ADC's stability and efficacy. biochempeg.com Hydroxy-PEG6-t-butyl ester is utilized in the synthesis of these linkers. sigmaaldrich.comscientificlabs.co.ukaxispharm.com

Contribution to Controlled Drug Release Mechanisms

The t-butyl ester group of Hydroxy-PEG6-t-butyl ester plays a key role in controlled drug release. This ester linkage is designed to be stable under normal physiological conditions but can be cleaved under specific triggers, such as the acidic environment of tumor tissues or within cellular compartments like endosomes and lysosomes. acs.org This pH-sensitive cleavage allows for the targeted release of the conjugated drug at the desired site of action, which can enhance therapeutic efficacy while minimizing systemic toxicity. acs.org

The rate of this release can be modulated by the specific design of the linker. smolecule.com This controlled release mechanism is a significant advantage in developing long-acting drug formulations, potentially reducing the frequency of administration.

Utilization in Hydrogel and Polymer Network Formation

The bifunctional nature of Hydroxy-PEG6-t-butyl ester makes it a valuable component in the formation of hydrogels and other polymer networks. These three-dimensional, water-swollen networks have extensive applications in tissue engineering and regenerative medicine.

Hydroxy-PEG6-t-butyl ester can act as a cross-linking agent. sigmaaldrich.comsigmaaldrich.com The hydroxyl group can participate in reactions to form covalent bonds between polymer chains, creating a stable 3D scaffold. researchgate.net For instance, the hydroxyl group can be derivatized to introduce other reactive functionalities, enabling its participation in various cross-linking chemistries. medkoo.combroadpharm.com This allows for the construction of scaffolds with tailored mechanical and chemical properties suitable for specific tissue engineering applications. The resulting hydrogels can provide a supportive environment for cell growth and tissue regeneration. nih.gov

The incorporation of Hydroxy-PEG6-t-butyl ester into polymer networks allows for the modulation of their material properties. The hydrophilic PEG component can influence the swelling behavior, mechanical strength, and biocompatibility of the resulting hydrogel. sigmaaldrich.comaxispharm.com By adjusting the concentration and distribution of the PEG cross-linker, researchers can fine-tune the elasticity and degradation rate of the scaffold to match the requirements of the target tissue. researchgate.netnih.gov This tunability is crucial for creating biomaterials that can effectively support tissue repair and integration. nih.gov

Cross-linking Reactions for 3D Scaffold Construction

Surface Modification and Nanomaterial Functionalization

The properties of Hydroxy-PEG6-t-butyl ester make it highly suitable for modifying the surfaces of various materials, including nanoparticles, to enhance their performance in biological systems. biosynth.comcd-bioparticles.net

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the biocompatibility of nanoparticles. axispharm.combiosynth.com The hydrophilic PEG chains of Hydroxy-PEG6-t-butyl ester create a steric barrier on the nanoparticle surface. This barrier reduces non-specific protein adsorption and recognition by the immune system. As a result, PEGylated nanoparticles exhibit increased stability in biological fluids, prolonged circulation times, and reduced immunogenicity. These features are critical for the successful application of nanoparticles in drug delivery and diagnostics.

Reduction of Non-specific Protein Adsorptionmdpi.comnih.gov

The modification of surfaces with Poly(ethylene glycol) (PEG) derivatives is a widely adopted strategy in biotechnology and medicine to prevent the unwanted adsorption of proteins. nih.govbeilstein-journals.org This process, known as PEGylation, is critical for enhancing the biocompatibility of medical devices and improving the performance of diagnostic tools. beilstein-journals.org Hydroxy-PEG6-t-butyl ester serves as a key reagent in creating these protein-resistant surfaces. Its hydrophilic PEG chain forms a steric barrier that effectively minimizes non-specific interactions between the surface and proteins in biological fluids.

When a surface is coated with molecules like Hydroxy-PEG6-t-butyl ester, the PEG chains extend into the surrounding aqueous environment, creating a hydrated layer. nih.gov This layer physically blocks proteins from reaching the underlying substrate, a mechanism known as steric repulsion. mdpi.com This "stealth" characteristic is crucial for applications such as biomedical implants, catheters, and biosensors, as it reduces the risk of fouling and clot formation, thereby improving the device's longevity and safety.

Research has demonstrated that the efficacy of a PEG layer in preventing protein adsorption is highly dependent on its architecture, particularly the surface density of the PEG chains. nih.govacs.org A dense, brush-like conformation of tethered PEG chains is more effective at repelling proteins than a less dense, collapsed layer. beilstein-journals.orgacs.org

Detailed studies have investigated the relationship between PEG surface density and the amount of protein adsorbed. One such study examined protein adsorption on niobia surfaces modified with a graft copolymer, PLL-g-PEG, which features PEG side chains attached to a poly(L-lysine) backbone. By varying the grafting ratio (g), researchers could control the surface density of the PEG chains and observe the corresponding effect on the adsorption of different proteins. The results consistently showed that the lowest amount of protein adsorption occurred on surfaces with the highest PEG chain density. nih.gov Conversely, as the PEG layer density decreased, the amount of adsorbed protein increased significantly. nih.gov These findings underscore the principle that a high density of PEG chains, such as those that can be formed using linkers like Hydroxy-PEG6-t-butyl ester, is paramount for creating surfaces that effectively resist non-specific protein adsorption.

The table below, based on findings from studies on PEGylated surfaces, illustrates the impact of PEG surface density on the adsorption of various proteins. nih.gov

| Surface Modification | Relative PEG Density | Myoglobin Adsorption (16 kD) | Albumin Adsorption (67 kD) | Fibrinogen Adsorption (340 kD) |

|---|---|---|---|---|

| PLL-g[3.5]-PEG | High | Very Low (<1 at. % N) | Very Low (<1 at. % N) | Very Low (<1 at. % N) |

| PLL-g[10.1]-PEG | Medium | Low | Low | Medium |

| PLL-g[22.6]-PEG | Low | Medium | Medium | High |

| Bare Niobia (Unmodified) | None | High | High | Very High |

Iv. Mechanistic Investigations and Advanced Research Directions

Conformational Analysis of PEG6 Linker in Bioconjugates

The length of the PEG chain is a critical determinant of the bioconjugate's physical properties. acs.org

Molecular Flexibility: Shorter PEG chains, such as PEG6, provide a balance of flexibility and constrained spacing. This flexibility can be crucial for allowing a conjugated drug to orient itself correctly to interact with its target. Studies have shown that even short PEG linkers can significantly impact the conformational stability of proteins. harvard.edu For instance, research on a Pin WW domain showed that PEG oligomers as short as three units could increase conformational stability, with the effect being strongly dependent on the precise length. harvard.edu

Table 2: Impact of PEG Chain Length on Bioconjugate Properties

| Property | Influence of Short PEG Linker (e.g., PEG6) | Research Finding |

| Molecular Flexibility | Provides localized flexibility, potentially enabling better target interaction. | Studies on pleuromutilin (B8085454) derivatives showed that oligoethylene glycol linkers enhance activity. nih.gov |

| Conformational Stability | Can increase the stability of the conjugated protein by interacting with surface residues. | Appending short PEG oligomers to a WW domain increased its conformational stability in a length-dependent manner. harvard.edu |

| Hydrodynamic Volume | Increases the effective size in solution, contributing to reduced renal clearance. researchgate.net | PEGylation of lysozyme (B549824) resulted in a two- to four-fold increase in hydrodynamic radius. researchgate.net |

| Steric Hindrance | Can provide a "shield" that protects the protein from proteases and the immune system. | Long-chain PEGs provide more potent steric hindrance effects than short-chain PEGs. rsc.org |

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the conformational behavior of PEG linkers at an atomic level. chemrxiv.orgnih.govifmo.rugalaxyproject.org

Predicting Conformation: All-atom MD simulations can predict the preferred conformations of the PEG6 linker when attached to a biomolecule. nih.gov These simulations have shown that PEG chains on a protein surface may adopt a folded structure rather than a fully extended random coil, forming interactions with the protein surface. nih.govnih.gov This "shroud" model suggests that the PEG linker can collapse onto the protein, influencing its surface properties. chemrxiv.orgnih.gov

Simulating Flexibility and Interactions: Simulations can model the dynamic movements of the PEG chain, providing insights into its flexibility and how it might orient a conjugated payload relative to the carrier protein. nih.gov These models can also simulate the interaction of the PEGylated molecule with its environment, such as solvent molecules or biological membranes, helping to explain experimental observations regarding stability and activity. chemrxiv.orgmdpi.com For example, computational modeling has been used to understand how PEG spacer length influences the efficiency of enzymatic reactions. frontiersin.org

Influence of PEG Chain Length on Molecular Flexibility and Hydrodynamic Volume

Advanced Analytical Techniques for Characterization of Derivatives

The characterization of bioconjugates derived from Hydroxy-PEG6-t-butyl ester is challenging due to their complexity and potential heterogeneity. A combination of advanced analytical techniques is necessary to confirm the structure, purity, and consistency of the final product. researchgate.netnih.gov

Mass Spectrometry (MS): MS is a primary tool for determining the molecular weight of the conjugate and confirming the successful attachment of the linker and payload. tandfonline.comwalshmedicalmedia.com

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) is often used to determine the average molecular weight and the degree of PEGylation. tandfonline.comwalshmedicalmedia.com

ESI-MS (Electrospray Ionization Mass Spectrometry), especially when coupled with liquid chromatography (LC-MS), provides detailed information on the mass distribution of the conjugate population. nih.govwalshmedicalmedia.com

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the ion's size and shape (collisional cross-section), which can help to resolve complex mixtures of PEGylated isomers and conformers. core.ac.ukresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information at the atomic level. chemrxiv.orgnih.gov

1D and 2D NMR techniques (e.g., ¹H-¹³C HSQC) can be used to verify the chemical structure of the linker and the integrity of the covalent linkage between the PEG chain and the biomolecule. nih.govnih.gov NMR is particularly powerful for confirming the site of conjugation and assessing the higher-order structure of the protein component after modification. nih.gov

Chromatography: High-performance liquid chromatography (HPLC) methods are essential for purification and analysis.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. When coupled with Multi-Angle Light Scattering (SEC-MALS), it becomes a powerful absolute method for determining the molar mass, size, and degree of aggregation of the bioconjugate, independent of column calibration standards. wyatt.comwyatt.comresearchgate.net

Hydrophobic Interaction Chromatography (HIC) can be used to assess the drug-to-antibody ratio (DAR) distribution in ADC preparations.

Table 3: Key Analytical Techniques for Characterization

| Technique | Information Provided | Application to Hydroxy-PEG6-t-butyl ester Derivatives |

| Mass Spectrometry (MS) | Molecular weight, degree of conjugation, sequence of conjugates. tandfonline.comwalshmedicalmedia.com | Confirms successful conjugation and determines the distribution of drug-linker moieties per antibody (DAR). |

| Ion Mobility-MS | Separation based on size, shape, and charge; resolving isomers. core.ac.ukresearchgate.net | Differentiates between conjugates with the same mass but different linker attachment sites or conformations. |

| NMR Spectroscopy | Atomic-level structure, confirmation of covalent linkages, higher-order structure assessment. nih.gov | Verifies the specific site of conjugation and assesses structural changes in the protein upon PEGylation. |

| SEC-MALS | Absolute molar mass, hydrodynamic size (Rg), aggregation state, conjugate composition. wyatt.comwyatt.com | Quantifies purity, identifies aggregates, and can determine the mass of the protein and PEG components separately. wyatt.com |

Spectroscopic Methods for Structural Confirmation

The definitive identification and structural confirmation of Hydroxy-PEG6-t-butyl ester rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework, confirming the presence and connectivity of the hydroxyl, polyethylene (B3416737) glycol (PEG), and t-butyl ester moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic molecules. libretexts.org In ¹H NMR spectroscopy of Hydroxy-PEG6-t-butyl ester, distinct signals corresponding to the different proton environments are observed. The nine protons of the t-butyl group typically appear as a sharp singlet, significantly shielded due to the electron-donating nature of the adjacent oxygen. The methylene (B1212753) protons of the PEG chain produce a series of overlapping signals in the spectrum. Protons adjacent to the terminal hydroxyl group and those near the ester linkage will exhibit unique chemical shifts, allowing for their specific assignment. The presence of the hydroxyl proton itself can also be confirmed, although its chemical shift can be variable.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key signals include those from the quaternary and methyl carbons of the t-butyl group, the carbonyl carbon of the ester, and the series of carbons within the PEG chain. The carbon bearing the terminal hydroxyl group will have a characteristic chemical shift that distinguishes it from the other carbons in the PEG backbone.

Table 1: Representative NMR Data for Hydroxy-PEG6-t-butyl ester Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| (CH₃)₃C- | ~1.45 (singlet, 9H) | ~28 (methyl), ~81 (quaternary) |

| -C(=O)- | - | ~171 (carbonyl) |

| -O-CH₂-CH₂-C(=O)- | ~3.65 (triplet, 2H), ~2.50 (triplet, 2H) | ~69, ~35 |

| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6-3.7 (multiplet) | ~70-71 |

| HO-CH₂-CH₂-O- | ~3.75 (triplet, 2H), ~3.60 (triplet, 2H) | ~61, ~72 |

| -OH | Variable | - |

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound. For Hydroxy-PEG6-t-butyl ester, techniques like Electrospray Ionization (ESI) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or its adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula, C₁₉H₃₈O₉, with a high degree of accuracy. medkoo.com

Chromatographic Techniques for Purity and Molecular Weight Determination

Chromatographic methods are essential for assessing the purity of Hydroxy-PEG6-t-butyl ester and verifying its molecular weight distribution. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity analysis. googleapis.com

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-polar compound like Hydroxy-PEG6-t-butyl ester, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 column is a typical stationary phase, and the mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.comresearchgate.net Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥95% is often required for research and development applications. sigmaaldrich.com The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detection | UV (e.g., 205-280 nm) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient to elevated (e.g., 40-70 °C) researchgate.net |

While Gel Permeation Chromatography (GPC) is a standard technique for determining the molecular weight distribution of polymers, for a discrete and well-defined molecule like Hydroxy-PEG6-t-butyl ester, its primary role is to confirm the absence of higher or lower molecular weight PEG impurities.

Future Perspectives in the Application of Hydroxy-PEG6-t-butyl ester

The unique heterobifunctional structure of Hydroxy-PEG6-t-butyl ester, featuring a reactive hydroxyl group and a protected carboxylic acid, positions it as a valuable building block in several advanced research areas. sigmaaldrich.combroadpharm.com The hydrophilic PEG spacer enhances aqueous solubility, a crucial property for biological applications. lookchem.com

Emerging Trends in Targeted Therapeutics and Diagnostics

A significant future direction for Hydroxy-PEG6-t-butyl ester lies in its use as a linker in targeted therapeutics. Its structure is ideally suited for application in antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.comlookchem.comsigmaaldrich.com In these constructs, the PEG linker connects a targeting moiety (like an antibody or a small molecule ligand) to a potent therapeutic payload or an E3 ligase-binding ligand. biochempeg.com The PEG chain improves the pharmacokinetic properties of the conjugate, increasing its half-life and solubility while potentially reducing immunogenicity. The hydroxyl group can be activated for conjugation, while the t-butyl ester provides a latent carboxylic acid that can be deprotected under acidic conditions for subsequent reactions, enabling a modular and controlled synthesis of these complex therapeutic agents. medkoo.comlookchem.com

In diagnostics, this compound can be used to link targeting biomolecules to imaging agents or to stabilize nanoparticles used in diagnostic assays. The PEGylation of diagnostic nanoparticles can prevent aggregation and reduce non-specific binding, thereby enhancing the sensitivity and specificity of the diagnostic tool.

Development of Novel Chemical Tools for Biological Research

Beyond direct therapeutic use, Hydroxy-PEG6-t-butyl ester is a key component in the synthesis of sophisticated chemical tools for biological research. sigmaaldrich.comlookchem.com Its bifunctional nature allows for its incorporation into chemical probes designed for applications such as activity-based protein profiling, pull-down assays, and the study of protein-protein interactions. The ability to sequentially modify the two ends of the linker is critical. For instance, the hydroxyl group could be attached to a reporter tag (like biotin (B1667282) or a fluorophore), while the deprotected carboxylic acid could be coupled to a reactive group designed to covalently label a specific protein target. The defined-length PEG spacer provides spatial separation between the functional ends, which can be crucial for minimizing steric hindrance and enabling effective interaction with biological targets.

Expansion into Smart Materials and Responsive Systems

The application of PEG derivatives in smart materials is a rapidly growing field, and Hydroxy-PEG6-t-butyl ester possesses features that make it a candidate for such systems. researchgate.netuniversci.com Smart materials are designed to respond to specific environmental stimuli, such as changes in pH, temperature, or redox potential. mdpi.comnih.gov The t-butyl ester group is acid-labile, meaning it can be cleaved under acidic conditions to reveal a negatively charged carboxylate group. lookchem.com This property can be exploited to create pH-responsive materials.

For example, the compound could be incorporated into larger polymer structures like hydrogels or micelles. researchgate.netuniversci.comnih.gov In a neutral pH environment, the material might be stable and encapsulate a payload, such as a drug. sigmaaldrich.com Upon reaching an acidic environment, such as that found in tumor tissues or within cellular endosomes, the t-butyl ester would hydrolyze. researchgate.netnih.govacs.org This hydrolysis would induce a change in the material's properties—such as swelling or disassembly—triggering the release of the encapsulated content in a site-specific manner. mdpi.comnih.gov This approach is a cornerstone of developing advanced, targeted drug delivery systems that can improve therapeutic efficacy while minimizing off-target effects. universci.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.